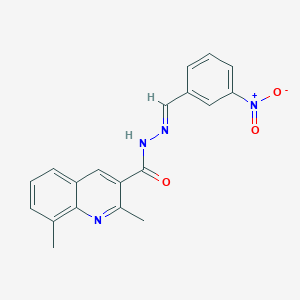![molecular formula C23H25N3O4S B306789 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B306789.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines and has shown promising results in various preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide. One of the most promising directions is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis method to improve the compound's solubility and bioavailability. Additionally, studies could investigate the compound's mechanism of action in more detail to better understand how it exerts its anti-cancer effects. Other future directions could include investigating the compound's potential in other scientific applications, such as its use as an antioxidant or anti-inflammatory agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific applications. This compound has been synthesized using various methods and has potent anti-cancer, antioxidant, and anti-inflammatory properties. While there are some limitations to using this compound in lab experiments, there are several promising future directions for research on this compound. Overall, this compound is a compound with great potential for use in various scientific applications.
Méthodes De Synthèse
The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetic acid with 3,4,5-trimethoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
The compound 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide has been extensively researched for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C23H25N3O4S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-14-7-6-8-17-20(9-15(2)25-22(14)17)31-13-21(27)26-24-12-16-10-18(28-3)23(30-5)19(11-16)29-4/h6-12H,13H2,1-5H3,(H,26,27)/b24-12+ |
Clé InChI |
ZUICEJFQDLWJMM-WYMPLXKRSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)